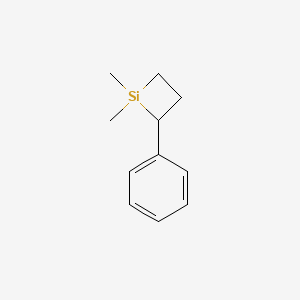

1,1-Dimethyl-2-phenylsiletane

Description

Properties

CAS No. |

52500-06-8 |

|---|---|

Molecular Formula |

C11H16Si |

Molecular Weight |

176.33 g/mol |

IUPAC Name |

1,1-dimethyl-2-phenylsiletane |

InChI |

InChI=1S/C11H16Si/c1-12(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |

InChI Key |

BQNMTZIRQLZSLG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CCC1C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-2-phenylsiletane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert 1,1-Dimethyl-2-phenylsiletane to silanes using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed:

Oxidation: Silanols, siloxanes

Reduction: Silanes

Substitution: Various substituted siletanes depending on the electrophile used

Scientific Research Applications

1,1-Dimethyl-2-phenylsiletane has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

Medicine: Explored for its potential as a component in biomedical devices and implants.

Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-phenylsiletane involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon atom’s ability to form stable bonds with carbon and other elements plays a crucial role. The compound’s reactivity is influenced by the electronic effects of the phenyl and methyl groups, which can stabilize or destabilize intermediates during reactions.

Comparison with Similar Compounds

Structural Differences :

- Substituents: Features two 2,6-dimethylphenyl groups at the 1-positions, compared to the dimethyl and phenyl groups in 1,1-Dimethyl-2-phenylsiletane.

- Reactivity:

- The electron-donating methyl groups on the aryl rings may enhance thermal stability, whereas the phenyl group in 1,1-Dimethyl-2-phenylsiletane could increase electrophilicity at the silicon center due to reduced steric shielding .

1,1-Diphenylethylene (CAS 530-48-3)

Structural Contrast :

- Core Structure: A carbon-based ethylene derivative with two phenyl groups, unlike the silicon-containing ring of 1,1-Dimethyl-2-phenylsiletane.

Electronic and Steric Properties : - The absence of ring strain in the ethylene backbone reduces reactivity toward ring-opening. However, conjugation between the phenyl groups and the double bond in 1,1-diphenylethylene enhances resonance stabilization, a feature absent in silacyclobutanes.

Applications : - Primarily used in polymer chemistry and as a ligand precursor, contrasting with silacyclobutanes’ roles in silicon-based material synthesis .

2-(1-Phenylethyl)-p-xylene (CAS 6165-51-1)

Substitution Patterns :

- Contains a para-xylene backbone with a phenylethyl substituent, differing from the silacyclobutane core.

Steric and Electronic Effects : - The para-substitution on the xylene ring minimizes steric clashes, while the phenyl group introduces aromatic π-π interactions. In contrast, 1,1-Dimethyl-2-phenylsiletane’s ring strain and silicon’s electrophilicity dominate its reactivity .

1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS Not Provided)

Functional Group Influence :

- The dimethylamino group acts as a strong electron donor, altering the compound’s electronic profile compared to the phenyl and methyl groups in 1,1-Dimethyl-2-phenylsiletane. Reactivity:

- The ketone group enables nucleophilic additions, whereas silacyclobutanes typically undergo ring-opening reactions via cleavage of the Si–C bond under thermal or catalytic conditions .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Key Properties/Reactivity |

|---|---|---|---|---|

| 1,1-Dimethyl-2-phenylsiletane | Not Provided | CₙH₂ₘSi | 1,1-dimethyl, 2-phenyl | High ring strain, electrophilic Si |

| 1,1-Bis(2,6-dimethylphenyl)siletane | 656824-69-0 | C₁₉H₂₄Si | 1,1-bis(2,6-dimethylphenyl) | Enhanced steric stabilization |

| 1,1-Diphenylethylene | 530-48-3 | C₁₄H₁₂ | Two phenyl groups on ethylene | Resonance-stabilized, low strain |

| 2-(1-Phenylethyl)-p-xylene | 6165-51-1 | C₁₆H₁₈ | Phenylethyl, para-xylene | Aromatic interactions, low reactivity |

| 1-[3-(Dimethylamino)phenyl]ethan-1-one | Not Provided | C₁₀H₁₃NO | Dimethylamino, ketone | Nucleophilic addition, electron-rich |

Key Research Findings

- Silacyclobutane Stability : Bulky aryl substituents (e.g., 2,6-dimethylphenyl) significantly reduce ring strain in silacyclobutanes compared to alkyl-substituted analogs .

- Reactivity Trends : Silicon’s larger atomic size compared to carbon results in longer bond lengths and distinct ring-opening pathways, making silacyclobutanes more reactive than carbon-based cyclic compounds like 1,1-diphenylethylene .

- Electronic Effects : Electron-donating groups (e.g., methyl) stabilize silacyclobutanes, while electron-withdrawing groups (e.g., phenyl) enhance electrophilicity at silicon, influencing reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.